Copper tripeptide

Description

Properties

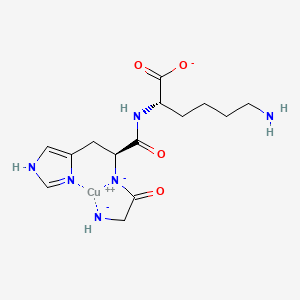

Molecular Formula |

C14H21CuN6O4- |

|---|---|

Molecular Weight |

400.90 g/mol |

IUPAC Name |

copper (2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |

InChI |

InChI=1S/C14H23N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+2/p-2/t10-,11-;/m0./s1 |

InChI Key |

LREZPQNYQZAPJC-ACMTZBLWSA-L |

Isomeric SMILES |

C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |

Canonical SMILES |

C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Copper Tripeptide GHK-Cu: A Comprehensive Guide to its Gene Expression Modulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naturally occurring copper-binding tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK-Cu), has garnered significant attention for its diverse physiological effects, ranging from wound healing and tissue regeneration to anti-inflammatory and antioxidant activities. A growing body of evidence reveals that the foundational mechanism underlying these pleiotropic effects lies in its ability to modulate the expression of a wide array of human genes. This technical guide provides an in-depth exploration of GHK-Cu's role as a gene expression modulator, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of GHK-Cu.

Introduction

First isolated from human plasma in 1973, GHK-Cu is a small peptide with a high affinity for copper ions (Cu2+). Its concentration in the human body declines with age, correlating with a diminished capacity for tissue repair and regeneration.[1] Early research focused on its role in wound healing, demonstrating its ability to stimulate the synthesis of collagen, glycosaminoglycans, and other extracellular matrix components.[2][3]

Subsequent investigations using advanced genomic tools, particularly the Broad Institute's Connectivity Map (CMap), have revolutionized our understanding of GHK-Cu's mechanism of action.[4][5] These studies have revealed that GHK-Cu can influence the expression of a substantial portion of the human genome, with some analyses indicating a greater than 50% change in the expression of over 31.2% of human genes.[6][7] This broad-spectrum gene modulatory capacity positions GHK-Cu as a molecule of significant interest for its potential to "reset" cellular gene expression patterns from a diseased or aged state to a healthier, more youthful state.[4]

This guide will delve into the specifics of these gene expression changes, the signaling pathways through which GHK-Cu exerts its influence, and the experimental approaches used to elucidate these effects.

Quantitative Analysis of GHK-Cu-Mediated Gene Expression Changes

Gene expression profiling studies, primarily utilizing microarray analysis, have provided quantitative insights into the impact of GHK-Cu on various cellular processes. The data presented below is a summary of findings from key studies, primarily referencing analyses of the Broad Institute's Connectivity Map data. It is important to note that accessing the complete raw dataset with fold changes for every gene is often challenging; therefore, the tables below represent a compilation of publicly available summary data and specific gene examples.

Overview of GHK-Cu's Impact on the Human Genome

GHK-Cu demonstrates a profound and widespread effect on the human transcriptome. At a concentration of 1 micromolar, GHK has been shown to significantly alter the expression of thousands of genes.[8]

| Metric | Value | Reference |

| Percentage of Human Genes with >50% Expression Change | 31.2% | [7] |

| Number of Genes Upregulated (>50%) | ~2,686 | [7] |

| Number of Genes Downregulated (>50%) | ~1,508 | [7] |

Modulation of Genes Involved in Cancer and Apoptosis

GHK-Cu has been shown to reverse the gene expression signature associated with metastatic colon cancer and to upregulate genes involved in apoptosis (programmed cell death), suggesting a potential role in cancer therapeutics.[4][9]

| Gene Category | Number of Genes Upregulated (>50%) | Number of Genes Downregulated (>50%) | Key Upregulated Genes | Key Downregulated Genes | Reference |

| Caspase Genes (Apoptosis) | 6 out of 12 human caspases | - | CASP1, CASP3, CASP6, CASP7, CASP8, CASP10 | - | [9] |

| Cancer Suppressor Genes | - | - | USP29, IFNA21, TP73, TP63 | - | [9] |

| Metastasis-Associated Genes | - | 70% of 54 overexpressed genes reversed | - | YWHAB, MAP3K5, LMNA, APP, GNAQ, F3, NFATC2, TGM2 | [4] |

Upregulation of DNA Repair Genes

A critical aspect of cellular health and longevity is the ability to repair DNA damage. GHK-Cu has been found to predominantly stimulate the expression of genes involved in DNA repair mechanisms.[8]

| Gene Category | Number of Genes Upregulated (>50%) | Number of Genes Downregulated (>50%) | Reference |

| DNA Repair Genes | 47 | 5 | [7] |

Regulation of Genes in Chronic Obstructive Pulmonary Disease (COPD)

In a landmark study, GHK was identified as a molecule capable of reversing the gene expression signature associated with emphysema in COPD. It was found to downregulate inflammatory genes and upregulate genes involved in tissue repair, particularly those in the TGF-β pathway.[10][11]

| Effect on COPD Gene Signature | Key Finding | Reference |

| Reversal of Emphysema Signature | Reversed the expression of 127 genes associated with emphysema severity. | [10][11] |

| Upregulation of Repair Pathways | Induced expression patterns consistent with TGF-β pathway activation. | [4] |

Key Signaling Pathways Modulated by GHK-Cu

GHK-Cu's influence on gene expression is mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary pathways affected by GHK-Cu.

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

The TGF-β pathway plays a crucial role in tissue remodeling and repair. In conditions like COPD, this pathway is often suppressed. GHK-Cu has been shown to reactivate this pathway, promoting tissue regeneration.[3][4]

References

- 1. Connectivity Map (CMAP) | Broad Institute [broadinstitute.org]

- 2. peptidesciences.com [peptidesciences.com]

- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Connectivity Map | Broad Institute [broadinstitute.org]

- 6. Skin Regenerative and Anti-Cancer Actions of Copper Peptides [mdpi.com]

- 7. neoplasiaresearch.com [neoplasiaresearch.com]

- 8. mdpi.com [mdpi.com]

- 9. OBM Genetics | Modulation of Gene Expression in Human Breast Cancer MCF7 and Prostate Cancer PC3 Cells by the Human Copper-Binding Peptide GHK-Cu. [lidsen.com]

- 10. A gene expression signature of emphysema-related lung destruction and its reversal by the tripeptide GHK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Next-generation personalized drug discovery: the tripeptide GHK hits center stage in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

GHK-Cu Peptide: A Technical Guide to its Discovery, History, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycyl-L-histidyl-L-lysine (GHK) peptide, particularly its copper complex (GHK-Cu), is a naturally occurring tripeptide with a significant history of research demonstrating its potent regenerative and protective properties. First isolated from human plasma in 1973, GHK-Cu has since been identified as a key signaling molecule involved in tissue repair, wound healing, and skin regeneration.[1] Its concentration in the human body declines significantly with age, correlating with a decreased capacity for tissue repair.[2][3] This technical guide provides an in-depth review of the discovery of GHK-Cu, its historical research trajectory, key experimental findings, and the cellular and molecular pathways it modulates. Quantitative data are summarized, and conceptual diagrams of experimental workflows and signaling pathways are provided to elucidate its mechanism of action for research and development applications.

Discovery and Initial Identification

The Seminal Observation

The discovery of GHK-Cu originated from the work of Dr. Loren Pickart in 1973.[2][4][5][6][7] The foundational research was based on the observation that liver tissue from patients aged 60 to 80 exhibited increased levels of fibrinogen.[4] A key experiment revealed that when these older liver cells were incubated in blood from a younger demographic, they began to function and synthesize proteins in a manner nearly identical to younger liver tissue.[2][4][8] This suggested the presence of a small, systemic factor in younger blood that could effectively reverse age-related cellular behavior.[9]

Isolation and Characterization

Dr. Pickart isolated this active component from human plasma albumin and identified it as a small peptide factor.[2][4][10] By 1977, the "growth modulating peptide" was confirmed to be the tripeptide glycyl-L-histidyl-L-lysine (GHK).[4] Further studies established that GHK has a strong affinity for copper(II) ions, readily forming the GHK-Cu complex, which is believed to be its primary biologically active form.[2][11] The GHK sequence was also found to be present in collagen, leading to the hypothesis that the peptide is released during tissue injury to initiate healing processes.[4]

Historical Research Progression

Following its discovery, research on GHK-Cu expanded significantly, particularly from the late 1980s onwards, focusing on its therapeutic potential.

Quantitative Data and Physiological Levels

One of the most compelling aspects of GHK-Cu is its correlation with aging. Its concentration in human plasma decreases markedly over a lifetime, which is believed to contribute to the decline in regenerative capacity.

| Parameter | Age 20 | Age 60 | Unit | Source |

| GHK Plasma Level | ~200 | ~80 | ng/mL | [2][5] |

| Effective Concentration | 1-10 | - | Nanomolar (nM) | [2][8] |

Table 1: Age-Related Decline and Effective Concentrations of GHK.

Cited Experimental Methodologies

While detailed, step-by-step protocols are found within primary research articles, this guide summarizes the methodologies described in the cited literature for key experiments.

Wound Healing Models (Animal Studies)

-

Objective: To determine the efficacy of GHK-Cu in accelerating wound repair.

-

Models Used: Dermal wounds in rabbits, rats, mice, and pigs.[2][4] Ischemic and diabetic wound models in rats were also utilized.[2]

-

Methodology Overview:

-

Full-thickness dermal wounds were created on the animals.

-

GHK-Cu was administered, often topically or via injection (e.g., in thigh muscles to test systemic effects).[4]

-

Wound healing was assessed by measuring parameters such as wound contraction rate, development of granular tissue, and angiogenesis (blood vessel formation).[2][4]

-

Biochemical analysis of the wound tissue was performed to measure levels of collagen, total proteins, glycosaminoglycans, and antioxidant enzymes.[4]

-

Collagen Synthesis Assays (In Vitro)

-

Objective: To quantify the effect of GHK-Cu on collagen production by skin cells.

-

Model Used: Cultures of human skin fibroblasts.

-

Methodology Overview:

-

Fibroblasts were cultured in a suitable medium.

-

Cells were treated with GHK-Cu at very low, non-toxic concentrations (picomolar to nanomolar range).[4]

-

Collagen synthesis was measured. A clinical study methodology involved taking skin biopsy samples and using immunohistological techniques to assess changes in collagen production after topical application of GHK-Cu creams.[2] This study found a 70% increase in collagen production in women treated with GHK-Cu.[1][2]

-

Core Signaling Pathways and Mechanisms of Action

GHK-Cu is a pleiotropic molecule that influences multiple biological pathways, primarily by modulating gene expression and acting as a key regulator in tissue remodeling.

Stimulation of Extracellular Matrix (ECM) Components

GHK-Cu stimulates the synthesis of crucial ECM components, contributing to skin structure and integrity. It upregulates the production of:

-

Elastin[3]

-

Glycosaminoglycans (GAGs), including chondroitin sulfate and dermatan sulfate[2][4]

-

Decorin, a small proteoglycan[2]

Simultaneously, it modulates the activity of metalloproteinases and their inhibitors (TIMPs), creating a balanced environment for tissue remodeling rather than just synthesis.[2]

Anti-Inflammatory and Antioxidant Effects

The peptide demonstrates significant anti-inflammatory and antioxidant properties.

-

Anti-inflammatory: It reduces the production of pro-inflammatory cytokines.[11] In diabetic wound models, it was shown to decrease the level of TNF-alpha.[2]

-

Antioxidant: GHK-Cu increases the levels and activity of antioxidant enzymes like superoxide dismutase (SOD).[4][11] The copper component is crucial for SOD activity.[11]

Gene Expression Modulation

Perhaps its most profound mechanism is the ability to modulate the expression of a large number of human genes. Studies have shown GHK-Cu can up- or down-regulate at least 4,000 genes, effectively resetting the cellular genetic state to a healthier profile.[1][2] This includes influencing genes related to:

-

DNA repair

-

Apoptosis (programmed cell death) reactivation in cancer cells[2]

-

Neuronal development and maintenance[8]

-

Angiogenesis (stimulation of new blood vessel growth)[11]

Conclusion and Future Directions

Since its discovery over five decades ago, the GHK-Cu peptide has transitioned from a curious growth factor in human plasma to a well-documented, multi-functional regenerative agent. Its ability to restore youthful function to aged cells, stimulate ECM production, exert protective effects, and fundamentally reset gene expression profiles makes it a compelling candidate for therapeutic and cosmetic development. Future research should focus on optimizing delivery systems to enhance its bioavailability and exploring its potential in treating a wider range of degenerative conditions beyond skin and wound care, including neurodegenerative diseases and chronic inflammatory disorders.[8][11]

References

- 1. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mythosmen.com [mythosmen.com]

- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 5. GHK-CU: The Most Effective Anti-Aging Peptide [medicalhealthinstitute.com]

- 6. peptideswiki.org [peptideswiki.org]

- 7. Copper Peptides for Skin Health | The Great Address [thegreataddress.com]

- 8. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. store.reverseskinaging.com [store.reverseskinaging.com]

- 11. peptidesciences.com [peptidesciences.com]

Copper Tripeptide (GHK-Cu): A Technical Guide to its Cellular Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK-Cu), is a naturally occurring peptide-copper complex with a well-documented role in wound healing, tissue regeneration, and anti-inflammatory processes.[1][2] First identified in human plasma, its concentration has been shown to decline with age, correlating with a diminished capacity for tissue repair.[3] GHK-Cu's diverse biological activities stem from its ability to modulate a wide array of cellular signaling pathways and regulate the expression of numerous genes.[4][5] This technical guide provides an in-depth exploration of the core signaling pathways activated by GHK-Cu, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development.

Core Signaling Pathways Activated by GHK-Cu

GHK-Cu exerts its pleiotropic effects by influencing several key intracellular signaling cascades. These pathways are central to cellular processes ranging from inflammation and stress response to protein synthesis and cell proliferation.

Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

The NF-κB and p38 MAPK pathways are critical regulators of the inflammatory response. GHK-Cu has been shown to suppress the activation of both pathways, thereby exerting potent anti-inflammatory effects.[1][2][6]

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the activation of NF-κB and p38 MAPK leads to the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][6] GHK-Cu treatment has been demonstrated to inhibit the phosphorylation of the NF-κB p65 subunit and p38 MAPK, leading to a significant reduction in the secretion of these pro-inflammatory cytokines.[2][6][7] This suppression of inflammatory signaling contributes to GHK-Cu's protective effects in conditions like acute lung injury.[2]

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway plays a dual role in tissue repair, promoting wound healing but also contributing to fibrosis and scar formation.[5] GHK-Cu has been shown to modulate this pathway, promoting its regenerative activities while mitigating its fibrotic effects.[5][8]

In the context of tissue injury, GHK is released from the extracellular matrix and can activate the TGF-β pathway, which is crucial for the synthesis of collagen and other extracellular matrix components necessary for tissue remodeling.[5][8] However, excessive TGF-β signaling can lead to the overproduction of collagen and subsequent scarring. GHK-Cu has been observed to reduce the secretion of TGF-β1 from fibroblasts, thereby preventing excessive scar formation.[2][7] In studies on chronic obstructive pulmonary disease (COPD), GHK was able to reverse the pathological gene expression signature by activating the TGF-β pathway, restoring the function of lung fibroblasts.[5][8]

Sirtuin 1 (SIRT1)/Signal Transducer and Activator of Transcription 3 (STAT3) Signaling

Recent studies have identified the SIRT1/STAT3 pathway as another target of GHK-Cu, particularly in the context of inflammatory bowel disease.[3][9] SIRT1 is a deacetylase involved in cellular stress responses and metabolism, while STAT3 is a transcription factor that plays a key role in inflammation and cell proliferation.[9]

GHK-Cu has been shown to upregulate the expression of SIRT1.[3][9] Increased SIRT1 activity, in turn, can suppress the phosphorylation and activation of STAT3.[9] The inhibition of STAT3 signaling by GHK-Cu leads to a reduction in the expression of pro-inflammatory cytokines and promotes mucosal healing.[3][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of GHK-Cu on various cellular components and processes as reported in the literature.

Table 1: Effect of GHK-Cu on Extracellular Matrix Protein Production

| Parameter | Cell Type | GHK-Cu Concentration | Incubation Time | Result | Reference |

| Collagen Production | Human Dermal Fibroblasts | 0.01-100 nM | 96 hours | Significant increase over control | [10] |

| Elastin Production | Human Dermal Fibroblasts | 0.01-100 nM | 96 hours | ~30% increase over control | [10] |

| Collagen Synthesis | Human Fibroblasts | 1 nM | - | Peak stimulation | [10] |

| Collagen Production | Human Dermal Fibroblasts | In combination with LED irradiation | - | 70% increase | [4] |

| Collagen Production | Women (topical application) | - | 12 weeks | 70% of subjects showed increased collagen | [4] |

Table 2: Effect of GHK-Cu on Cytokine and Signaling Protein Levels

| Parameter | Model System | GHK-Cu Treatment | Result | Reference |

| TNF-α Secretion | LPS-stimulated RAW 264.7 cells | 10 μM | Significant decrease | [9] |

| IL-6 Secretion | LPS-stimulated RAW 264.7 cells | 10 μM | Significant decrease | [9] |

| p-NF-κB p65 | LPS-induced acute lung injury in mice | 10 μg/g | Reduced phosphorylation | [6] |

| p-p38 MAPK | LPS-induced RAW 264.7 cells | - | Significantly inhibited phosphorylation | [6] |

| TGF-β Secretion | Human Dermal Fibroblasts | - | Reduced secretion | [2][7] |

| SIRT1 Expression | DSS-induced colitis in mice | - | Significantly upregulated | [9] |

| p-STAT3 Expression | DSS-induced colitis in mice | - | Decreased expression | [9] |

Table 3: Effect of GHK-Cu on Gene Expression

| Parameter | System | Result | Reference |

| Overall Gene Expression | Human Genome | Induces ≥50% change in 31.2% of genes | [4][11] |

| Pro-inflammatory Genes | - | Downregulated | [12] |

| Antioxidant Genes | - | Upregulated | [11] |

| DNA Repair Genes | - | Primarily stimulatory (47 up, 5 down) | [13] |

| MMP1 and MMP2 | Human Dermal Fibroblasts | Increased expression at 0.01 nM | [4] |

| TIMP1 | Human Dermal Fibroblasts | Increased expression at all tested concentrations | [4][10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of GHK-Cu's cellular effects.

Human Dermal Fibroblast Culture

Objective: To establish and maintain primary human dermal fibroblast cultures for in vitro experiments.

Protocol:

-

Isolation: Obtain human skin biopsies and mechanically or enzymatically digest the tissue to release fibroblasts. A common method involves incubation with collagenase.

-

Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[14]

-

Incubation: Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[14]

-

Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate at a lower density for further experiments.[14]

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in GHK-Cu-treated cells.

Protocol:

-

Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38 MAPK, anti-p-NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantification: Densitometrically analyze the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Polymerase Chain Reaction (RT-PCR)

Objective: To quantify the mRNA expression levels of target genes in GHK-Cu-treated cells.

Protocol:

-

RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using a qPCR instrument, cDNA template, gene-specific primers (e.g., for COL1A1, ELN, TIMP1, MMP1), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

MTT Cell Viability Assay

Objective: To assess the effect of GHK-Cu on cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with various concentrations of GHK-Cu for the desired duration.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion

GHK-Cu is a multifaceted signaling molecule that orchestrates a complex network of cellular pathways to promote tissue regeneration and mitigate inflammation. Its ability to modulate the NF-κB, p38 MAPK, TGF-β, and SIRT1/STAT3 pathways, coupled with its profound impact on gene expression, underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the regenerative capabilities of this remarkable this compound. Future research should focus on elucidating the precise molecular interactions of GHK-Cu with its cellular targets and translating these findings into novel therapeutic strategies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Exploring the beneficial effects of GHK-Cu on an experimental model of colitis and the underlying mechanisms [frontiersin.org]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]

The Biological Significance of Copper Binding to GHK Tripeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring peptide with a high affinity for copper (II) ions, forming the complex GHK-Cu. This binding is of profound biological significance, modulating a wide array of physiological and cellular processes. GHK-Cu has demonstrated potent regenerative and protective actions, including wound healing, anti-inflammatory effects, antioxidant activity, and stimulation of tissue remodeling. Its ability to influence gene expression and signaling pathways has positioned it as a molecule of significant interest in the fields of dermatology, regenerative medicine, and drug development. This technical guide provides a comprehensive overview of the core biological importance of the GHK-Cu complex, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction

First isolated from human plasma in 1973, the GHK peptide's biological activity was found to be intrinsically linked to its ability to chelate copper. The formation of the GHK-Cu complex is crucial for its diverse effects, as it facilitates the delivery of copper to cells and modulates copper-dependent enzymatic activity.[1][2] The concentration of GHK in human plasma declines with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with a decrease in the body's regenerative capacity.[2] This guide delves into the multifaceted roles of GHK-Cu, providing a technical foundation for researchers and professionals in the life sciences.

Biochemical Properties of GHK-Cu

The interaction between GHK and copper (II) is a cornerstone of its biological function. The tripeptide's specific amino acid sequence allows for a strong and specific chelation of the copper ion.

Copper Binding Affinity

The high affinity of GHK for Cu(II) is a key determinant of its biological activity. This strong binding allows GHK to modulate the bioavailability of copper and protect cells from the potential toxicity of free copper ions.

| Parameter | Value | Reference |

| Binding Constant (log₁₀) | 16.44 | [2][3] |

| Comparison: Albumin Binding Constant (log₁₀) | 16.2 | [2][3] |

| Conditional Dissociation Constant (KD) at pH 7.4 | 7.0 ± 1.0 × 10⁻¹⁴ M | [4] |

Table 1: Quantitative data on the binding affinity of copper to GHK.

Physiological Roles and Therapeutic Potential

The biological significance of GHK-Cu extends to a multitude of physiological processes, with therapeutic implications for various conditions.

Wound Healing and Tissue Regeneration

GHK-Cu is a potent activator of wound healing and tissue regeneration. It stimulates the synthesis of key extracellular matrix components and modulates the activity of enzymes involved in tissue remodeling.[5]

GHK-Cu has been shown to significantly increase the production of collagen and elastin, crucial proteins for maintaining the structural integrity and elasticity of tissues.

| Parameter | Concentration | Effect | Cell Type/Model | Reference |

| Collagen Production | 1 nM | Peak increase | Human Fibroblasts | [6] |

| Collagen Production | 0.01-100 nM | Increased levels at 96 hours (p<0.05) | Human Dermal Fibroblasts (HDFa) | [6] |

| Elastin Production | 0.01-100 nM | ~30% increase | Human Dermal Fibroblasts (HDFa) | [6] |

| Collagen Production | 12 weeks topical application | 70% of women showed improvement | Human clinical trial | |

| Collagen Synthesis | N/A | Up to 70% increase | Laboratory studies | [7] |

| Collagen Synthesis | 10⁻⁹ M | Maximum effect | Fibroblast cultures | [1] |

| Collagen I, IV, and VII Expression | Combination with Hyaluronic Acid | 25.4 times increase in Collagen IV (in vitro) | Human Dermal Fibroblasts |

Table 2: Quantitative effects of GHK-Cu on extracellular matrix production.

GHK-Cu influences the expression of genes involved in both the synthesis and degradation of the extracellular matrix, such as matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).

| Gene | Concentration | Effect | Cell Type | Reference |

| MMP-1 and MMP-2 | 0.01 nM | Significantly increased expression | Human Dermal Fibroblasts (HDFa) | [6][8] |

| TIMP-1 | 0.01, 1, and 100 nM | Increased expression | Human Dermal Fibroblasts (HDFa) | [6][8] |

Table 3: Modulation of gene expression related to tissue remodeling by GHK-Cu.

Anti-Inflammatory Action

GHK-Cu exhibits significant anti-inflammatory properties by modulating the expression of key inflammatory cytokines.

| Cytokine | Model | Effect | Reference |

| TNF-α and IL-6 | LPS-induced RAW 264.7 cells | Significant decrease in secretion with 10 μM GHK-Cu | [9] |

| TGF-β | Human fibroblast culture | Decreased levels | [3] |

| TNF-α | Ischemic wounds in rats | Lowered levels | [5] |

Table 4: Anti-inflammatory effects of GHK-Cu.

Antioxidant Defense

GHK-Cu contributes to the cellular antioxidant defense system by increasing the activity of antioxidant enzymes and protecting against oxidative damage.

| Parameter | Model | Effect | Reference |

| Superoxide Dismutase (SOD) Activity | LPS-induced ALI in mice | Increased activity with 10 μg/g GHK-Cu | [9] |

| Lipid Peroxidation | Cu(2+)-dependent LDL oxidation | Complete blockage | [8] |

| Ferritin Iron Release | In vitro | 87% reduction | [8] |

Table 5: Antioxidant properties of GHK-Cu.

Nerve Regeneration

GHK-Cu has demonstrated neurotrophic effects, promoting nerve outgrowth and the production of nerve growth factors. In studies on rats with severed nerves placed in a collagen tube, GHK-Cu increased the production of nerve growth factor (NGF) and the neurotrophins NT-3 and NT-4, leading to accelerated nerve fiber regeneration, and an increased axon count and proliferation of Schwann cells.[8]

Key Signaling Pathways Modulated by GHK-Cu

The diverse biological effects of GHK-Cu are mediated through its influence on several key intracellular signaling pathways.

TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) pathway plays a crucial role in wound healing and tissue remodeling. GHK appears to up-regulate genes within this pathway, which is evident in its ability to reverse the gene expression signature of Chronic Obstructive Pulmonary Disease (COPD).[8]

TGF-β Signaling Pathway Activation by GHK-Cu.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. GHK-Cu has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Inhibition of NF-κB Signaling by GHK-Cu.

Experimental Protocols

This section outlines methodologies for key experiments cited in the study of GHK-Cu's biological effects.

Cell Culture and Treatment for Collagen and Elastin Production

Objective: To quantify the effect of GHK-Cu on collagen and elastin synthesis by human dermal fibroblasts.

Methodology:

-

Cell Culture: Primary Human Dermal Fibroblasts (HDFa) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.[6]

-

Seeding: Cells are seeded in 12-well plates at a density of 1 x 10⁵ cells per well in serum-free medium.[6]

-

Treatment: After 24 hours to allow for cell attachment, the medium is supplemented with GHK-Cu solutions at final concentrations of 0.01, 1, and 100 nM. Control cultures receive the vehicle (e.g., water) without GHK-Cu.[6]

-

Incubation: Cells are treated for 48 and 96 hours.[6]

-

Sample Collection:

-

Quantification: Collagen and elastin levels are measured colorimetrically using commercially available assay kits.[10]

Animal Model for Wound Healing

Objective: To evaluate the in vivo effect of topical GHK-Cu on wound healing in an irradiated rat model.

Methodology:

-

Animal Model: Sprague-Dawley rats are used.[11]

-

Irradiation: The dorsal skin of the rats is irradiated.[11]

-

Wound Creation: After a 28-day recovery period, 2 x 8 cm cranially based dorsal flaps are created.[11]

-

Treatment: A GHK-Cu gel or a control ointment is applied topically to the wounds twice daily for 10 days.[11]

-

Analysis:

-

Outcome Measures: Digital image analysis is used to quantify the number and area of blood vessels and the expression of VEGF.[11]

Gene Expression Analysis

Objective: To determine the effect of GHK-Cu on the expression of specific genes in cultured cells.

Methodology:

-

Cell Culture and Treatment: HDFa cells are cultured and treated with GHK-Cu as described in section 5.1.

-

RNA Extraction: Following treatment, total RNA is extracted from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., MMP-1, MMP-2, TIMP-1) are quantified using qRT-PCR with specific primers. Gene expression is normalized to a housekeeping gene.[10]

-

Data Analysis: The fold change in gene expression in treated cells is calculated relative to control cells.

Workflow for Gene Expression Analysis.

Conclusion

The binding of copper to the GHK tripeptide is a biologically significant event that underpins a remarkable range of regenerative and protective activities. The GHK-Cu complex plays a pivotal role in wound healing, inflammation modulation, and antioxidant defense through its influence on extracellular matrix synthesis, gene expression, and key signaling pathways. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of GHK-Cu-based therapeutics. As our understanding of its mechanisms of action continues to grow, so too will its potential applications in medicine and biotechnology.

References

- 1. droracle.ai [droracle.ai]

- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 3. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The copper(II)-binding tripeptide GHK, a valuable crystallization and phasing tag for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of topical copper tripeptide complex on wound healing in an irradiated rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of GHK-Cu: A Technical Guide for In Vitro Research

Introduction: The naturally occurring copper peptide, GHK-Cu (glycyl-L-histidyl-L-lysine-copper), has emerged as a promising agent in regenerative medicine and cosmetic applications. Beyond its established roles in wound healing and tissue repair, a growing body of in vitro evidence highlights its significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms through which GHK-Cu exerts its anti-inflammatory effects, offering researchers, scientists, and drug development professionals a comprehensive resource for in vitro investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of GHK-Cu's Anti-inflammatory Action

GHK-Cu's anti-inflammatory activity is multifaceted, primarily revolving around the modulation of key signaling pathways and the reduction of oxidative stress. In vitro studies have demonstrated its ability to suppress the expression of pro-inflammatory cytokines, interfere with the NF-κB signaling cascade, and enhance the cellular antioxidant defense systems.

Modulation of Cytokine Expression

GHK-Cu has been shown to significantly reduce the secretion of pro-inflammatory cytokines, which are key mediators of the inflammatory response. Notably, it has been observed to decrease the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two pivotal cytokines in inflammatory processes.[1][2] This reduction in pro-inflammatory signaling helps to dampen the overall inflammatory cascade.

Interference with NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. GHK-Cu has been demonstrated to suppress the activation of NF-κB.[2] By inhibiting the phosphorylation of the p65 subunit of NF-κB, GHK-Cu prevents its translocation to the nucleus, thereby blocking the transcription of various pro-inflammatory genes.[3]

Attenuation of p38 MAPK Signaling

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical route for the production of inflammatory mediators. Research indicates that GHK-Cu can suppress the p38 MAPK pathway, further contributing to its anti-inflammatory effects.[2]

Enhancement of Antioxidant Defenses

GHK-Cu exhibits potent antioxidant properties by reducing the levels of reactive oxygen species (ROS) and bolstering the activity of antioxidant enzymes. It has been shown to increase the activity of superoxide dismutase (SOD), a key enzyme in the detoxification of superoxide radicals.[2] Furthermore, GHK-Cu can directly quench harmful by-products of lipid peroxidation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory and antioxidant properties of GHK-Cu.

| Cell Type | Inflammatory Stimulus | GHK-Cu Concentration | Effect | Quantitative Result | Reference |

| Human Fibroblasts | TNF-α | Not Specified | Decreased IL-6 secretion | Significantly decreased | [4] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | Decreased TNF-α and IL-6 production | Significantly decreased | [2] |

| Caco-2 Cells | tert-butyl hydroperoxide | 10 µM | Reduced ROS levels | Almost 50% reduction | [5] |

| Not Specified | Cu(2+) | Not Specified | Inhibition of LDL oxidation | Completely blocked | [1] |

| Parameter | In Vitro System | GHK-Cu Concentration | Effect | Quantitative Result | Reference |

| SOD Activity | LPS-stimulated RAW 264.7 macrophages | Not Specified | Increased SOD activity | Significantly increased | [2] |

| Total Glutathione (GSH) | LPS-stimulated RAW 264.7 macrophages | Not Specified | Increased total GSH levels | Significantly increased | [2] |

| NF-κB p65 Phosphorylation | LPS-stimulated RAW 264.7 macrophages | Not Specified | Decreased phosphorylation | Significantly decreased | [2] |

| p38 MAPK Signaling | LPS-stimulated RAW 264.7 macrophages | Not Specified | Decreased signaling | Significantly decreased | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of GHK-Cu.

Cell Culture and Treatment

-

Cell Lines: Human fibroblasts, human keratinocytes, or murine macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inflammatory Challenge: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours) before or concurrently with GHK-Cu treatment.

-

GHK-Cu Treatment: GHK-Cu is dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to prepare a stock solution. Cells are treated with varying concentrations of GHK-Cu (e.g., 1, 10, 100 nM) for a predetermined duration.

Quantification of Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Analysis of Signaling Pathways (Western Blot)

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 NF-κB and p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is commonly used to measure intracellular ROS levels.

-

Procedure:

-

Plate cells in a 96-well black plate and allow them to adhere.

-

Treat the cells with GHK-Cu and/or an inflammatory stimulus.

-

Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by GHK-Cu and a typical experimental workflow for its in vitro evaluation.

References

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. peptidesciences.com [peptidesciences.com]

- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GHK-Cu as a Signaling Molecule in Wound Healing: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide with a well-documented role in the intricate process of wound healing. Its concentration in human plasma declines significantly with age, correlating with a diminished regenerative capacity. GHK-Cu functions as a potent signaling molecule, orchestrating a symphony of cellular events that drive tissue repair and regeneration. This technical guide provides an in-depth exploration of GHK-Cu's mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of GHK-Cu in wound care and regenerative medicine.

Introduction

The process of wound healing is a complex and highly regulated cascade of biological events involving inflammation, cell proliferation, and tissue remodeling. Disruptions in this process can lead to chronic wounds, a significant clinical challenge. The copper peptide GHK-Cu has emerged as a promising therapeutic agent due to its multifaceted role in promoting efficient and scarless wound repair. First identified in 1973, GHK-Cu has been shown to possess a wide range of biological activities, including stimulating the synthesis of extracellular matrix components, modulating inflammatory responses, promoting angiogenesis, and influencing gene expression.[1][2] This guide will delve into the core mechanisms by which GHK-Cu acts as a critical signaling molecule in the wound healing cascade.

Mechanisms of Action of GHK-Cu in Wound Healing

GHK-Cu exerts its pro-healing effects through a variety of mechanisms, acting on multiple cell types and signaling pathways.

Stimulation of Extracellular Matrix (ECM) Synthesis and Remodeling

A crucial aspect of wound healing is the deposition and remodeling of the extracellular matrix. GHK-Cu plays a pivotal role in this process by:

-

Stimulating Collagen and Glycosaminoglycan Synthesis: GHK-Cu has been demonstrated to stimulate the synthesis of collagen, dermatan sulfate, chondroitin sulfate, and the small proteoglycan, decorin.[1] It acts directly on fibroblasts, increasing the production of mRNA and protein for essential ECM components like collagen and elastin.[3]

-

Modulating Matrix Metalloproteinases (MMPs) and Their Inhibitors (TIMPs): GHK-Cu modulates the activity of both MMPs, which are responsible for the breakdown of the ECM, and their inhibitors, TIMPs. This balanced regulation is critical for proper tissue remodeling and the prevention of excessive scarring.[1]

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress can significantly impair wound healing. GHK-Cu mitigates these detrimental factors through:

-

Modulation of Inflammatory Cytokines: GHK-Cu has been shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] In diabetic and ischemic wounds in rats, GHK-Cu treatment led to a decrease in TNF-alpha levels.[1]

-

Antioxidant Activity: GHK-Cu exhibits antioxidant properties by neutralizing free radicals and protecting cells from oxidative damage.[5] It can also increase the levels of antioxidant enzymes, contributing to a more favorable environment for healing.[1]

Promotion of Angiogenesis and Nerve Outgrowth

The formation of new blood vessels (angiogenesis) is essential for supplying oxygen and nutrients to the healing wound. GHK-Cu promotes this process by:

-

Stimulating Angiogenic Growth Factors: GHK-Cu has been shown to increase the expression of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), both of which are key drivers of blood vessel formation.[4]

-

Attracting Endothelial Cells: The peptide attracts endothelial cells to the site of injury, a critical step in the initiation of angiogenesis.[1]

Furthermore, GHK has been found to stimulate the outgrowth of cultured nerves, suggesting a role in restoring sensory function to healed tissue.[2]

Gene Expression Regulation

Recent studies have revealed that GHK-Cu can modulate the expression of a large number of human genes. It is capable of up- and downregulating at least 4,000 genes, effectively resetting the cellular DNA to a healthier state.[1] This broad-spectrum gene regulation may underlie the diverse and potent regenerative effects of GHK-Cu. In the context of wound healing, GHK-Cu can influence genes involved in inflammation, cell proliferation, and tissue remodeling.

Quantitative Data on GHK-Cu's Effects

The following tables summarize key quantitative findings from various studies on the effects of GHK-Cu in wound healing.

Table 1: In Vitro Effects of GHK-Cu

| Parameter | Cell Type | GHK-Cu Concentration | Result | Reference |

| Collagen Synthesis | Human Fibroblasts | 10-11 M - 10-9 M | Stimulation of collagen synthesis, with maximum effect at 10-9 M. | [2] |

| Collagen I Production | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production of collagen. | [6] |

| Elastin Production | Human Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased production of elastin by approximately 30%. | [6] |

| Inflammatory Cytokine (IL-6) Secretion | Normal Human Dermal Fibroblasts | Not specified | Reduction in TNF-α induced IL-6 secretion. | [1] |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 33.1% increased proliferation rate with GHK-Cu-liposomes. | |

| Gene Expression (MMP1 & MMP2) | Human Adult Dermal Fibroblasts | 0.01 nM | Increased gene expression. | [2] |

| Gene Expression (TIMP1) | Human Adult Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased gene expression at all concentrations. | [2] |

Table 2: In Vivo Effects of GHK-Cu

| Animal Model | Wound Type | GHK-Cu Treatment | Result | Reference |

| Rabbits | Experimental Wounds | Topical GHK-Cu | Accelerated wound healing and increased blood vessel formation. | [1] |

| Rats | Diabetic and Ischemic Wounds | Topical GHK-Cu | Improved healing, decreased TNF-alpha, and stimulated collagen synthesis. | [1] |

| Rats | Healthy Wounds | GHK-incorporated collagen dressing | 9-fold increase in collagen synthesis. | [2] |

| Diabetic Rats | Ulcerations | 2% GHK-Cu gel | 40% increase in wound closure. | [3] |

| Women (Clinical Study) | Photoaged Skin | GHK-Cu cream (12 weeks) | 70% of women showed improved collagen production. | [2] |

| Women (Clinical Study) | Facial Wrinkles | GHK-Cu in nano-carriers (8 weeks) | 55.8% reduction in wrinkle volume compared to control. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GHK-Cu's role in wound healing. These protocols are intended as a guide and may require optimization for specific laboratory conditions and research questions.

Fibroblast Proliferation Assay (MTT Assay)

This assay is used to assess the effect of GHK-Cu on the proliferation of fibroblasts, which are key cells in wound healing.

-

Cell Line: Normal Human Dermal Fibroblasts (NHDF).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed NHDF cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of GHK-Cu (e.g., 0, 1, 10, 100 nM) in serum-free DMEM for 24, 48, or 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 150 µL of MTT solvent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.[7]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. Cell proliferation is proportional to the absorbance.

-

Full-Thickness Excisional Wound Healing Model in Rats

This in vivo model is used to evaluate the effect of topically applied GHK-Cu on wound closure and tissue regeneration.

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Protocol:

-

Anesthetize the rats using an appropriate anesthetic agent.

-

Shave the dorsal area and sterilize the skin with 70% ethanol.

-

Create a full-thickness excisional wound (e.g., 8 mm in diameter) on the back of each rat using a sterile biopsy punch.

-

Divide the rats into a control group (treated with a vehicle control, e.g., hydrogel) and a treatment group (treated with GHK-Cu incorporated into the same vehicle at a specific concentration, e.g., 1%).

-

Apply the respective treatments topically to the wounds daily for a specified period (e.g., 14 days).

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) to measure the wound closure rate. Wound area can be quantified using image analysis software.

-

At the end of the experiment, euthanize the animals and harvest the wound tissue for histological analysis.

-

Collagen Deposition Assay (Sirius Red Staining)

This histological staining method is used to visualize and quantify collagen deposition in wound tissue sections.

-

Tissue Preparation:

-

Fix the harvested wound tissue in 10% neutral buffered formalin.

-

Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

-

Cut 5 µm thick sections and mount them on glass slides.

-

-

Protocol:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain the sections with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.[8]

-

Wash the sections in two changes of acidified water (0.5% acetic acid).[8]

-

Dehydrate the sections in graded ethanol, clear in xylene, and mount with a resinous medium.[8]

-

Visualize the stained sections under a light microscope. Collagen fibers will appear red. For quantitative analysis, the images can be captured and the red-stained area can be measured using image analysis software.

-

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of GHK-Cu to promote the formation of capillary-like structures by endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Protocol:

-

Thaw Matrigel or a similar basement membrane extract on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

-

Seed HUVECs (e.g., 1.5 x 104 cells/well) onto the Matrigel-coated wells in endothelial cell growth medium containing various concentrations of GHK-Cu (e.g., 0, 10, 50, 100 ng/mL).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Observe the formation of tube-like structures under an inverted microscope.

-

Quantify angiogenesis by measuring the total tube length, number of junctions, and number of loops using image analysis software.

-

Anti-Inflammatory Cytokine Assay (ELISA)

This assay is used to measure the effect of GHK-Cu on the production of inflammatory cytokines, such as TNF-α, by immune cells.

-

Cell Line: RAW 264.7 macrophage cell line.

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of GHK-Cu for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

Gene Expression Analysis (Microarray)

This technique is used to investigate the broad effects of GHK-Cu on the expression of thousands of genes simultaneously.

-

Cell Line: Human fibroblasts or other relevant cell types.

-

Protocol:

-

Treat the cells with GHK-Cu at a specific concentration and for a defined period.

-

Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

-

Assess the quality and quantity of the isolated RNA.

-

Perform microarray analysis using a commercially available human genome array platform (e.g., Affymetrix, Illumina). This involves reverse transcription of RNA to cDNA, labeling, hybridization to the microarray chip, and scanning.

-

Analyze the microarray data using appropriate bioinformatics software to identify genes that are significantly up- or downregulated in response to GHK-Cu treatment.

-

Perform pathway analysis to understand the biological processes and signaling pathways affected by the changes in gene expression.

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to GHK-Cu's role in wound healing.

GHK-Cu Signaling in Wound Healing

Caption: GHK-Cu's multifaceted role in promoting wound healing through ECM modulation, anti-inflammatory effects, and stimulation of angiogenesis and nerve growth.

Experimental Workflow for In Vivo Wound Healing Study

Caption: A typical experimental workflow for an in vivo study investigating the effects of GHK-Cu on wound healing in a rat model.

Logical Relationship of GHK-Cu's Cellular Actions

Caption: The logical relationship between GHK-Cu and its primary cellular targets, leading to enhanced wound repair.

Conclusion

GHK-Cu is a powerful signaling molecule with a diverse and profound impact on the wound healing process. Its ability to stimulate ECM synthesis, modulate inflammation, promote angiogenesis, and regulate gene expression makes it a highly attractive candidate for therapeutic development in wound care. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the regenerative potential of this remarkable peptide. Future research should focus on elucidating the precise molecular targets of GHK-Cu and optimizing its delivery for clinical applications to address the unmet needs of patients with impaired wound healing.

References

- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ipharmapharmacy.com [ipharmapharmacy.com]

- 4. researchgate.net [researchgate.net]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. med.emory.edu [med.emory.edu]

Preliminary Studies on Copper Tripeptide (GHK-Cu) and Nerve Outgrowth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-binding tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK-Cu), is a naturally occurring peptide with a strong affinity for copper (II) ions.[1] It has garnered significant attention in the field of regenerative medicine for its diverse biological activities, including wound healing, anti-inflammatory effects, and tissue remodeling.[2][3] Emerging preliminary research has highlighted the potential of GHK-Cu in promoting nerve outgrowth and regeneration, suggesting its therapeutic utility in conditions involving nerve damage. This technical guide provides an in-depth overview of the initial studies investigating the effects of GHK-Cu on neuronal cells, summarizing key findings, outlining experimental methodologies, and illustrating the putative signaling pathways.

Quantitative Data from In Vitro and In Vivo Studies

While several studies have qualitatively described the positive effects of GHK-Cu on nerve regeneration, specific quantitative data from the primary literature remains to be fully elucidated in comprehensive reviews. The following tables summarize the key findings from seminal studies, noting where specific numerical data requires direct consultation of the cited primary research.

Table 1: In Vitro Studies on GHK-Cu and Neurite Outgrowth

| Cell Type | GHK-Cu Concentration | Observed Effects | Key Findings |

| Cultured Chick Embryonic Neurons | Not specified in reviews | Induced formation of embryonic neurons | Suppressed glial cell proliferation, promoting a neuronal phenotype.[4] |

| Cultured Nerves | Not specified in reviews | Stimulated nerve outgrowth | Demonstrated a direct neurotrophic effect of GHK on cultured nerve cells.[1][5] |

Table 2: In Vivo Studies on GHK-Cu and Nerve Regeneration in a Rat Model

| Experimental Model | GHK-Cu Application | Parameters Assessed | Observed Effects |

| Severed Sciatic Nerve in Rats | Collagen tube impregnated with GHK | - Production of Neurotrophic Factors- Nerve Fiber Regeneration- Axon Count- Schwann Cell Proliferation | - Increased production of Nerve Growth Factor (NGF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4)[1][6]- Accelerated regeneration of nerve fibers[1]- Increased axon count compared to control[1]- Increased proliferation of Schwann cells[1] |

Experimental Protocols

The following sections detail the likely methodologies employed in the key experiments cited in the literature. These protocols are based on standard laboratory practices for neurite outgrowth assays and in vivo nerve regeneration models.

In Vitro Neurite Outgrowth Assay

This protocol describes a general method for assessing the effect of GHK-Cu on the growth of neurites from cultured neurons.

-

Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons from embryonic rats) or neuronal cell lines (e.g., PC12, neuro-2a) are cultured in a suitable medium, often containing a low serum concentration to minimize baseline growth.[7]

-

Plating: Cells are seeded onto plates pre-coated with an adhesive substrate, such as poly-L-lysine or laminin, to promote attachment.

-

Treatment: After allowing the cells to adhere, the culture medium is replaced with a medium containing various concentrations of GHK-Cu. A negative control (vehicle only) and a positive control (a known neurotrophic factor like NGF) are included.

-

Incubation: The cells are incubated for a period of 24 to 72 hours to allow for neurite extension.

-

Staining and Imaging: The cells are fixed and stained with antibodies against neuronal markers (e.g., β-III tubulin) to visualize the neurons and their neurites. Images are captured using fluorescence microscopy.[8][9]

-

Quantification: Neurite length and branching are quantified using image analysis software. The average neurite length per neuron and the percentage of neurons bearing neurites are common metrics.[10]

In Vivo Sciatic Nerve Regeneration Model

This protocol outlines a potential in vivo model to evaluate the effect of GHK-Cu on nerve regeneration in rats, based on the study by Ahmed et al. (2005).[1]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and a transection injury is created.

-

Nerve Guidance Conduit: A silicone or collagen-based nerve guidance conduit is used to bridge the gap between the transected nerve ends.

-

Treatment Application: The conduit is filled with a collagen gel impregnated with GHK-Cu. The control group receives a conduit with collagen gel only.

-

Post-operative Care: The incision is closed, and the animals receive post-operative care, including analgesics.

-

Functional Recovery Assessment: Functional recovery is assessed at regular intervals using methods such as the sciatic functional index (SFI), which evaluates walking track parameters.

-

Histological Analysis: After a set period (e.g., 4-8 weeks), the animals are euthanized, and the regenerated nerve cables are harvested for histological analysis. This includes staining for axons (e.g., neurofilament staining) and myelin sheaths to assess the number and diameter of regenerated nerve fibers.

-

Immunohistochemistry: The expression of neurotrophic factors (NGF, NT-3, NT-4) and Schwann cell markers (e.g., S100) within the regenerated nerve tissue is evaluated using immunohistochemistry.

Signaling Pathways

The precise molecular mechanisms by which GHK-Cu promotes nerve outgrowth are still under investigation. However, preliminary evidence suggests the involvement of multiple signaling pathways.

Upregulation of Neurotrophic Factors

A key proposed mechanism is the ability of GHK-Cu to increase the local concentration of neurotrophic factors, which are essential for neuronal survival and axon growth. GHK-Cu has been shown to upregulate the expression of Nerve Growth Factor (NGF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4).[1] These neurotrophins then bind to their respective receptors on the neuronal surface (e.g., TrkA for NGF), activating downstream signaling cascades that promote neurite extension.

Modulation of Gene Expression

GHK-Cu has been reported to influence the expression of a large number of genes.[1] This broad-spectrum gene modulation likely plays a significant role in its regenerative effects. In the context of nerve outgrowth, GHK-Cu may upregulate genes involved in cytoskeletal dynamics, cell adhesion, and the synthesis of extracellular matrix components that support axon growth.

Interaction with Growth Factor Signaling

Studies have also indicated that GHK-Cu can potentiate the effects of other growth factors, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[5][11] This suggests a potential synergistic interaction where GHK-Cu creates a more favorable microenvironment for the action of these pro-regenerative molecules.

Conclusion and Future Directions

The preliminary studies on GHK-Cu and nerve outgrowth are promising, suggesting its potential as a therapeutic agent for peripheral nerve injuries and neurodegenerative conditions. The ability of GHK-Cu to stimulate the production of multiple neurotrophic factors and promote a pro-regenerative microenvironment is a significant advantage.

However, further research is imperative to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

-

Dose-response studies: Determining the optimal concentration of GHK-Cu for promoting nerve regeneration in various models.

-

Elucidation of signaling pathways: Identifying the specific receptors and intracellular signaling cascades activated by GHK-Cu in neuronal cells.

-

Preclinical studies in larger animal models: Evaluating the efficacy and safety of GHK-Cu in more complex nerve injury models that more closely mimic human conditions.

-

Development of novel delivery systems: Designing targeted and sustained-release formulations to enhance the bioavailability and efficacy of GHK-Cu at the site of nerve injury.

A deeper understanding of the molecular mechanisms underlying the neuro-regenerative effects of GHK-Cu will be crucial for its successful translation into clinical applications for patients with nerve damage.

References

- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidesciences.com [peptidesciences.com]

- 3. What are peptides and why is copper so important in healing? - Ong Institute [onginstitute.com]

- 4. [PDF] Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data | Semantic Scholar [semanticscholar.org]

- 5. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ways2well.com [ways2well.com]

- 7. sartorius.com [sartorius.com]

- 8. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Synthesis and Purification of Research-Grade GHK-Cu: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of research-grade Glycyl-L-Histidyl-L-Lysine-Copper (GHK-Cu). The following sections outline the primary synthesis methodologies, purification techniques, and relevant characterization data to ensure the production of high-purity GHK-Cu for research and development purposes.

Introduction to GHK-Cu

The tripeptide GHK (Glycyl-L-Histidyl-L-Lysine) exhibits a high affinity for copper (II) ions, forming a complex known as GHK-Cu.[1] First isolated from human plasma, GHK-Cu has garnered significant interest for its diverse biological activities, including wound healing, anti-inflammatory effects, and stimulation of collagen synthesis.[2][3][4] These properties have made it a focal point in cosmetic, dermatological, and regenerative medicine research.[5][6] The biological activity of GHK-Cu is intrinsically linked to its ability to modulate copper levels in tissues and influence various cellular signaling pathways.[2][7]

Synthesis of GHK-Cu

The synthesis of GHK-Cu is a two-step process: first, the synthesis of the GHK tripeptide, followed by its complexation with copper.

Synthesis of GHK Tripeptide

Two primary methods are employed for the synthesis of the GHK tripeptide: Solid-Phase Peptide Synthesis (SPPS) and liquid-phase synthesis.

SPPS is a widely used method for synthesizing peptides on a solid support resin.[3]

Materials:

-

Rink Amide resin[3]

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.[3]

-

First Amino Acid Coupling (Lysine):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

-

Wash the resin with DMF and DCM.

-

Couple Fmoc-Lys(Boc)-OH to the resin using HBTU and DIPEA in DMF.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Histidine):

-

Deprotect the Fmoc group from the lysine-bound resin.

-

Couple Fmoc-His(Trt)-OH using HBTU and DIPEA.

-

Wash the resin.

-

-

Third Amino Acid Coupling (Glycine):

-

Deprotect the Fmoc group from the histidine-bound resin.

-

Couple Fmoc-Gly-OH using HBTU and DIPEA.

-

Wash the resin.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

-

Precipitation and Recovery:

Liquid-phase synthesis offers an alternative that can be more cost-effective for large-scale production.[8]

Procedure Outline: This method involves the sequential coupling of protected amino acids in solution, followed by deprotection steps. A patented method highlights a one-pot process with fewer protecting groups to increase yield and reduce batch time.[8] The general steps involve protecting the N-terminus of glycine and the side chain of lysine, followed by sequential coupling with histidine and then lysine, with intermediate deprotection steps. The final product is deprotected to yield the GHK tripeptide.[9]

Complexation of GHK with Copper

Once the GHK tripeptide is synthesized and purified, it is complexed with copper ions.

Materials:

-

GHK tripeptide

-

Copper (II) acetate[10] or other copper salts like copper hydroxide or copper dimethanol.[10]

-

Distilled water

-

Glacial acetic acid (optional)

Procedure:

-

Dissolve a copper salt (e.g., copper acetate) in distilled water.[10]

-

Add the GHK tripeptide to the copper solution under stirring.[10]

-

Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for several hours.[10]

-

The pH should be maintained close to neutral (pH 7) to prevent the breakdown of the GHK-Cu complex.[1]

-